molecular formula C10H13NO2 B2626462 Methyl 4-[(methylamino)methyl]benzoate CAS No. 70785-70-5

Methyl 4-[(methylamino)methyl]benzoate

Cat. No.: B2626462
CAS No.: 70785-70-5
M. Wt: 179.219
InChI Key: JAUCAJFRFIPWIZ-UHFFFAOYSA-N
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Description

Methyl 4-[(methylamino)methyl]benzoate is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a methylamino group. This compound is used in various chemical syntheses and has applications in organic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-[(methylamino)methyl]benzoate can be synthesized through the esterification of 4-[(methylamino)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in methanol with a catalytic amount of sulfuric acid or hydrochloric acid to yield the ester product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-[(methylamino)methyl]benzoate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 4-[(methylamino)methyl]benzoate is unique due to the presence of both the ester and methylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-(methylaminomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUCAJFRFIPWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 4-(bromomethyl)benzoate was dissolved in methylamine ethanol solution and the mixture was stirred at reflux for 3 hr. The mixture was condensed under vacuum and poured into ethyl acetate and filtered. The cake was dried to get methyl 4-((methylamino)methyl)benzoate (2.5 g, 74.4%), LC-MS (ESI) m/e 180 [M+1]−.
Quantity
0 (± 1) mol
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reactant
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methylamine ethanol
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0 (± 1) mol
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

1.13 g of NaH at 60% in oil, and then 2.35 ml of methyl iodide are added to a solution of 5 g of methyl 4-[[(tert-butoxycarbonyl)amino]methyl]benzoate in 150 ml of THF and the mixture is left to stir at AT overnight. The reaction mixture is concentrated under vacuum, the residue is taken up with a water/ice mixture, the mixture is extracted with EtOAc, the organic phase is dried over Na2SO4, and the solvent is evaporated off under vacuum. The residue is taken up with 80 ml of 2N hydrochloric ether, 1 ml of water is added, and the mixture is left to stir at AT overnight. The reaction mixture is concentrated under vacuum, the residue is taken up with a 5% NaHCO3 solution, the mixture is extracted with DCM, the organic phase is dried over Na2SO4, and the solvent is evaporated off under vacuum. 2.2 g of the expected compound are obtained.
Name
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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